4-(2-Fluoro-5-methylbenzoyl)morpholine
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Overview
Description
(2-Fluoro-5-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 g/mol It is known for its unique structure, which includes a fluorinated aromatic ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (2-Fluoro-5-methylphenyl)(morpholino)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methylphenyl)(morpholino)methanone: A closely related compound with similar structural features.
(2-Fluoro-4-methylphenyl)(morpholino)methanone: Another analog with a different substitution pattern on the aromatic ring
Uniqueness
(2-Fluoro-5-methylphenyl)(morpholino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the morpholine ring contributes to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
ZRPXLAKVDSPUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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